Deoxyractopamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deoxyractopamine, also known as DOPA, is an important neurotransmitter that is involved in the regulation of numerous physiological and psychological processes. It is synthesized from the amino acid tyrosine and is the precursor to several other important neurotransmitters, including dopamine, norepinephrine, and epinephrine. DOPA is found in the central and peripheral nervous systems and is involved in the regulation of mood, appetite, sleep, and motor control.

Aplicaciones Científicas De Investigación

Ocular Pharmacology and Aqueous Humor Dynamics

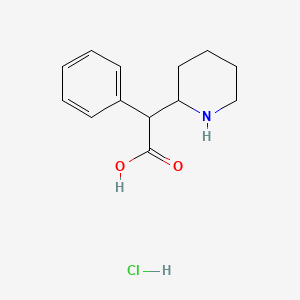

Ibopamine, a prodrug of epinine (deoxyepinephrine), has demonstrated utility in ocular pharmacology. It engages dopaminergic and adrenergic receptors and, when applied topically, causes mydriasis without cycloplegia, influencing the dynamics of aqueous humor in the eye. This characteristic is particularly significant for its potential to increase aqueous humor flow in normotensive human eyes, which could have implications for managing conditions like glaucoma. The study by McLaren et al. (2003) focused on ibopamine's effects on aqueous humor production, revealing that it can dilate the pupil significantly and, even when mydriasis is blocked, increase fluorescein clearance, indicating an increase in aqueous humor production. This finding positions ibopamine as a unique agent among drugs like pilocarpine, epinephrine, and bimatoprost that similarly enhance aqueous humor flow as measured by fluorophotometry, partly accounting for its capacity to modulate intraocular pressure in persons with suspected abnormally low aqueous humor outflow facility (McLaren et al., 2003).

Animal Nutrition and Growth Performance

The application of ractopamine, a compound related to deoxyractopamine, in animal nutrition, particularly in finishing pigs, showcases its ability to alter metabolic pathways for improved growth performance. Silva et al. (2013) explored the effects of dietary antioxidants combined with ractopamine, observing significant improvements in daily feed intake, carcass weight, and meat quality parameters. This study underscores ractopamine's role in enhancing animal growth and carcass characteristics, offering insights into its potential applications in improving efficiency and product quality in animal husbandry practices (Silva et al., 2013).

Biotechnology and Dielectrophoresis

Research into dielectrophoresis (DEP), a technology for manipulating bioparticles, has seen significant advancements, with applications ranging from clinical diagnostics to cell sorting. The review by Sarno et al. (2020) highlights the proliferation of DEP-based technologies and their application in biotechnology, especially in the manipulation of a wide range of biologically derived molecules and particles. This encompasses proteins, exosomes, bacteria, and various cell types, suggesting DEP's utility in fabricating structures at the nano- and microscale. The anticipation of increased technology commercialization and its application in biological and medical fields over the next decade positions DEP as a pivotal technique in biotechnology, offering precise manipulation capabilities that facilitate scientific inquiry and problem-solving (Sarno et al., 2020).

Mecanismo De Acción

Target of Action

Dehydroxy Ractopamine is a derivative of Ractopamine . Ractopamine is known to act as an agonist to beta-adrenergic receptors . .

Mode of Action

Ractopamine acts as a full agonist to murine TAAR1, a receptor protein, and beta-adrenergic receptors .

Biochemical Pathways

Ractopamine, a related compound, has been shown to cause significant changes in the transcription of genes associated with the hypothalamic–pituitary–gonadal (hpg) axis pathways .

Pharmacokinetics

Adme properties such as absorption, clearance, and volume of distribution are strongly influenced by physicochemical parameters .

Result of Action

Ractopamine, a related compound, has been shown to significantly boost locomotor activity, cardiac performance, oxygen consumption, and blood flow rate in zebrafish embryos .

Action Environment

It’s worth noting that β-agonists like ractopamine have been detected in environmental water samples .

Propiedades

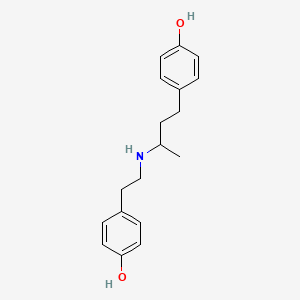

IUPAC Name |

4-[3-[2-(4-hydroxyphenyl)ethylamino]butyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-14(2-3-15-4-8-17(20)9-5-15)19-13-12-16-6-10-18(21)11-7-16/h4-11,14,19-21H,2-3,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPCJKBZUBDKLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxyractopamine | |

CAS RN |

1246816-72-7 |

Source

|

| Record name | Deoxyractopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246816727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEOXYRACTOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72QD26633 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

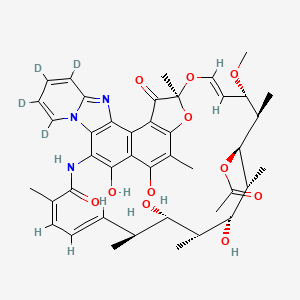

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)

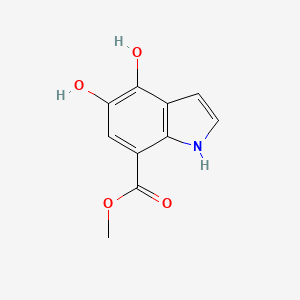

![D-[UL-13C5]Ribose](/img/structure/B588482.png)

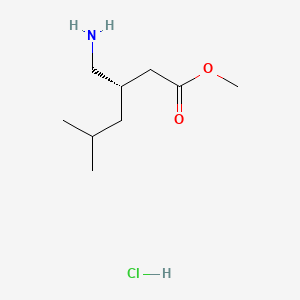

![Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate](/img/structure/B588486.png)